1-Ethenylcyclobutaneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylcyclobutaneethanol is an organic compound characterized by a cyclobutane ring with an ethenyl group and an ethanol group attached. This compound is of interest due to its unique structure, which combines the reactivity of an alcohol with the strained ring system of cyclobutane, making it a valuable subject in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobutaneethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclobutaneethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclobutane derivatives using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products:
Oxidation: Cyclobutane carboxylic acid.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutane compounds.
Scientific Research Applications
1-Ethenylcyclobutaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-ethenylcyclobutaneethanol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions make the compound versatile in both chemical and biological contexts.
Comparison with Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with sedative and anticonvulsant effects.
Cyclobutanol: A simpler alcohol with a cyclobutane ring, lacking the ethenyl group.
Cyclobutene: A cyclobutane derivative with a double bond, used in various organic reactions.
Uniqueness: 1-Ethenylcyclobutaneethanol is unique due to its combination of a strained cyclobutane ring, a reactive ethenyl group, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(1-ethenylcyclobutyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(6-7-9)4-3-5-8/h2,9H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQTOOSLOQJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.